molecular formula C10H14O B12593228 (1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol CAS No. 521274-55-5

(1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol

Katalognummer: B12593228
CAS-Nummer: 521274-55-5
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: IUDNDSBOMHFOEE-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a butenynyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and but-1-en-3-yne.

    Reaction Conditions: The key step involves the addition of the butenynyl group to the cyclohexanone under controlled conditions, often using a catalyst such as a palladium complex.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The butenynyl group may interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexane: Lacks the hydroxyl group, affecting its reactivity and applications.

Eigenschaften

CAS-Nummer

521274-55-5

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

(1S,3R)-3-but-1-en-3-ynylcyclohexan-1-ol

InChI

InChI=1S/C10H14O/c1-2-3-5-9-6-4-7-10(11)8-9/h1,3,5,9-11H,4,6-8H2/t9-,10+/m1/s1

InChI-Schlüssel

IUDNDSBOMHFOEE-ZJUUUORDSA-N

Isomerische SMILES

C#CC=C[C@@H]1CCC[C@@H](C1)O

Kanonische SMILES

C#CC=CC1CCCC(C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.